[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-fluorophenyl)-N'-(2-phenylethyl)carbamimidothioate
Description
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-fluorophenyl)-N’-(2-phenylethyl)carbamimidothioate: is a complex organic compound characterized by its unique structure, which includes fluorophenyl groups, a dioxopyrrolidin ring, and a carbamimidothioate moiety
Properties
IUPAC Name |
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-fluorophenyl)-N'-(2-phenylethyl)carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O2S/c26-18-6-10-20(11-7-18)29-25(28-15-14-17-4-2-1-3-5-17)33-22-16-23(31)30(24(22)32)21-12-8-19(27)9-13-21/h1-13,22H,14-16H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHHCLZVMNJSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SC(=NCCC3=CC=CC=C3)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-fluorophenyl)-N’-(2-phenylethyl)carbamimidothioate typically involves multiple steps, starting with the preparation of the core dioxopyrrolidin ring. This can be achieved through a series of condensation reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, precise temperature control, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-fluorophenyl)-N’-(2-phenylethyl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or dimethyl sulfoxide to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-fluorophenyl)-N’-(2-phenylethyl)carbamimidothioate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers investigate its efficacy and safety in treating various diseases, leveraging its unique chemical properties to develop new pharmaceuticals.
Industry
In industry, this compound may be utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique structure can impart desirable properties to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-fluorophenyl)-N’-(2-phenylethyl)carbamimidothioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives and carbamimidothioate-containing molecules. Examples include:
Uniqueness
What sets [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-fluorophenyl)-N’-(2-phenylethyl)carbamimidothioate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
